5-Benzyl-2-phenyl-3-propyl-1H-pyrrole 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 1858255-87-4
VCID: VC11678538
InChI: InChI=1S/C20H21N/c1-2-9-18-15-19(14-16-10-5-3-6-11-16)21-20(18)17-12-7-4-8-13-17/h3-8,10-13,15,21H,2,9,14H2,1H3
SMILES: CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C20H21N
Molecular Weight: 275.4 g/mol

5-Benzyl-2-phenyl-3-propyl-1H-pyrrole

CAS No.: 1858255-87-4

Cat. No.: VC11678538

Molecular Formula: C20H21N

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyl-2-phenyl-3-propyl-1H-pyrrole - 1858255-87-4

Specification

CAS No. 1858255-87-4
Molecular Formula C20H21N
Molecular Weight 275.4 g/mol
IUPAC Name 5-benzyl-2-phenyl-3-propyl-1H-pyrrole
Standard InChI InChI=1S/C20H21N/c1-2-9-18-15-19(14-16-10-5-3-6-11-16)21-20(18)17-12-7-4-8-13-17/h3-8,10-13,15,21H,2,9,14H2,1H3
Standard InChI Key IEZMZFAWAHHWTQ-UHFFFAOYSA-N
SMILES CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-benzyl-2-phenyl-3-propyl-1H-pyrrole, reflects its substitution pattern:

  • A pyrrole core (C₄H₄N) serves as the aromatic backbone.

  • Benzyl (C₆H₅CH₂) and phenyl (C₆H₅) groups at positions 5 and 2 confer steric bulk and π-conjugation.

  • A propyl chain (CH₂CH₂CH₃) at position 3 introduces aliphatic flexibility .

The SMILES string CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3 encodes this topology, while the InChIKey IEZMZFAWAHHWTQ-UHFFFAOYSA-N provides a unique structural identifier.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₂₀H₂₁N
Molecular Weight275.4 g/mol
CAS Registry Number1858255-87-4
SMILESCCC... (see full above)
InChIKeyIEZMZFAWAHHWTQ-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are unavailable, analogous pyrroles exhibit:

  • ¹H NMR: Pyrrolic NH protons near δ 8–10 ppm; aromatic protons between δ 6.5–7.5 ppm .

  • ¹³C NMR: Pyrrole carbons at δ 110–130 ppm; alkyl carbons below δ 40 ppm .

Synthesis and Reaction Pathways

Paal-Knorr Cyclization

The Paal-Knorr method, involving 1,4-dicarbonyl compounds and amines , could theoretically yield this derivative. For instance:

  • 1,4-Dicarbonyl Precursor: A ketone-aldehyde hybrid with benzyl and phenyl groups.

  • Amine Source: Propylamine or a substituted variant.

  • Cyclization: Acid- or base-catalyzed dehydration to form the pyrrole ring .

Multicomponent Strategies

A one-pot synthesis via coupling-isomerization-Stetter reaction-Paal-Knorr sequences offers a viable route:

  • Coupling: Aryl halide + propargyl alcohol → alkyne intermediate.

  • Isomerization: Catalyzed by Pd/Cu to form enones.

  • Stetter Reaction: Aldehyde addition to enones.

  • Paal-Knorr Cyclization: Amine incorporation and ring closure .

This method efficiently constructs 1,2,3,5-tetrasubstituted pyrroles in moderate yields (45–66%) .

Table 2: Synthetic Routes to Tetrasubstituted Pyrroles

MethodYield (%)Key ReagentsReference
Paal-Knorr45–901,4-dicarbonyl, amine
Multicomponent45–66Aryl halide, propargyl alcohol
Condensation50–70Benzoin, malononitrile

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly hydrophobic due to aromatic substituents; likely soluble in DCM, THF, or DMSO.

  • Stability: Pyrroles are generally air-stable but may degrade under strong acids/bases .

Reactivity

  • Electrophilic Substitution: Position 4 (unsubstituted) is susceptible to nitration or sulfonation.

  • N-Deprotonation: The NH proton (pKa ~17) can be abstracted by strong bases, enabling alkylation .

Biological and Industrial Applications

Material Science Applications

  • Conductive Polymers: Pyrrole units enhance electron delocalization in polyheterocycles.

  • Coordination Chemistry: Nitrogen lone pairs may bind transition metals for catalysis.

Future Directions

  • Synthesis Optimization: Screen catalysts (e.g., organocatalysts) to improve yields.

  • Biological Screening: Test against diabetes models or microbial panels.

  • Computational Studies: Predict ADMET properties via QSAR models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator